molecular formula C27H30N4O5S B15035765 (6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15035765
M. Wt: 522.6 g/mol
InChI Key: JGVJFAYOVOHMNU-GIOCZXGYSA-N
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Description

The compound (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The key steps include the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the ethoxy and phenoxyethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The ethoxy and phenoxyethoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study various biological processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its unique structure and biological activity suggest it could be developed into drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in fields such as electronics and materials science.

Mechanism of Action

The mechanism of action of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo[3,2-a]pyrimidin-7-one derivatives, such as:

  • 2-Propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
  • 6-({3-Ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]phenyl}methylidene)-5-imino-2-methyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Uniqueness

The uniqueness of (6Z)-6-({3-ETHOXY-4-[2-(2-PHENOXYETHOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substitution pattern and the presence of the ethoxy and phenoxyethoxy groups. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C27H30N4O5S

Molecular Weight

522.6 g/mol

IUPAC Name

(6Z)-6-[[3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O5S/c1-3-8-24-30-31-25(28)21(26(32)29-27(31)37-24)17-19-11-12-22(23(18-19)34-4-2)36-16-14-33-13-15-35-20-9-6-5-7-10-20/h5-7,9-12,17-18,28H,3-4,8,13-16H2,1-2H3/b21-17-,28-25?

InChI Key

JGVJFAYOVOHMNU-GIOCZXGYSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOCCOC4=CC=CC=C4)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOCCOC4=CC=CC=C4)OCC)C(=O)N=C2S1

Origin of Product

United States

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